Cas no 22328-80-9 (2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)-)

2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)- structure
22328-80-9 structure
Product Name:2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)-
CAS No:22328-80-9
Molecular Formula:C8H14N2O
Molecular Weight:154.209561824799
CID:250728

2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)- Properties

Names and Identifiers

    • 2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)-
    • (-)-HEXAHYDRO-2H-PYRIDO[1,2-A]PYRAZIN-1(6H)-ONE
    • Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one
    • 1,3,4,6,7,8,9,9a-Octahydro-2H-pyrido< 1,2-a> pyrazin-1(9aH)-on
    • 1,4-diazabicyclo< 4.4.0> decan-5-one
    • 1H-Pyridazino(1,2-c)(1,3,4)oxadiazine, hexahydro-
    • 1H-Pyridazino[1,2-c][1,3,4]oxadiazine,hexahydro-
    • 2H-octahydropyrido< 1
    • 2-oxa-4a,8a-diazadecalin
    • 2-Oxa-9,10-diazadecalin
    • AC1L3PKF
    • CTK2H9047
    • hexahydropyridazino[1,2-c][1,3,4]oxadiazine
    • hexahydro-pyridazino[1,2-c][1,3,4]oxadiazine
    • hexahydro-pyrido[1,2-a]pyrazin-1-one
    • InChIKey: AGBUHYGWJRLISC-UHFFFAOYSA-N
    • Inchi: 1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
    • SMILES: C12CCCCN1CCNC2=O

Computed Properties

  • Exact Mass: 154.111
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 154.111
  • Heavy Atom Count: 11
  • Complexity: 170
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Refractive Index: 1.541
  • Boiling Point: 329.5°Cat760mmHg
  • Flash Point: 153.1°C
  • pka: 15.62±0.20(Predicted)
  • Density: 1.13

2H-Pyrido[1,2-a]pyrazin-1(6H)-one,hexahydro-, (-)- Related Literature

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